4'-Chloro-[1,1'-biphenyl]-3-amine
Overview
Description
4’-Chloro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-[1,1’-biphenyl]-3-amine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4’-chloro-2-nitro-1,1’-biphenyl.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as sodium borohydride (NaBH4) in the presence of cobalt sulfate (CoSO4·7H2O) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. The reduction step can be telescoped with the nitration step to streamline the process and reduce the need for intermediate purification .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Formation of 4’-chloro-3-nitroso-[1,1’-biphenyl] or 4’-chloro-3-nitro-[1,1’-biphenyl].
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 4’-substituted biphenyl derivatives.
Scientific Research Applications
4’-Chloro-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Amino-1,1’-biphenyl:
4’-Bromo-[1,1’-biphenyl]-3-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 4’-Chloro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKHKAVIGEKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373893 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-11-7 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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